4,4'-Diethylbiphenyl chemical properties and structure
4,4'-Diethylbiphenyl chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical properties, structure, and synthesis of 4,4'-Diethylbiphenyl. It is intended to be a comprehensive resource for researchers, scientists, and professionals in the field of drug development and materials science. This document consolidates available data on its physicochemical properties, spectroscopic characteristics, and outlines common synthetic methodologies.
Chemical Properties and Structure
4,4'-Diethylbiphenyl is a biphenyl derivative substituted with an ethyl group at the 4 and 4' positions. Its chemical and physical properties are crucial for its application in various fields of chemical synthesis and materials science.
Table 1: Physicochemical Properties of 4,4'-Diethylbiphenyl
| Property | Value |
| Molecular Formula | C₁₆H₁₈ |
| Molecular Weight | 210.31 g/mol |
| CAS Number | 13049-40-6 |
| Appearance | White to off-white solid |
| Melting Point | 80-82 °C |
| Boiling Point | 325-328 °C at 760 mmHg |
| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, ether, and benzene. |
| InChI | InChI=1S/C16H18/c1-3-13-5-9-15(10-6-13)16-11-7-14(4-2)8-12-16/h5-12H,3-4H2,1-2H3 |
| SMILES | CCc1ccc(cc1)c2ccc(CC)cc2 |
Molecular Structure
The structure of 4,4'-Diethylbiphenyl consists of two phenyl rings linked by a single bond, with ethyl groups attached to the para positions of each ring. This structure imparts a degree of rotational freedom around the biphenyl linkage.
Caption: Molecular structure of 4,4'-Diethylbiphenyl.
Experimental Protocols: Synthesis
The synthesis of 4,4'-Diethylbiphenyl can be achieved through several coupling reactions. The choice of method often depends on the desired yield, purity, and scalability.
Suzuki Coupling Reaction
The Suzuki coupling is a versatile method for the formation of C-C bonds and is well-suited for the synthesis of biaryl compounds.
Experimental Workflow:
Caption: Workflow for the Suzuki coupling synthesis of 4,4'-Diethylbiphenyl.
Detailed Protocol:
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Reaction Setup: In a round-bottom flask, combine 4-ethylphenylboronic acid (1.2 equivalents), 4-bromoethylbenzene (1.0 equivalent), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents).
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Solvent and Base Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), followed by the addition of a base, such as potassium carbonate (2.0 equivalents).
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Reaction Conditions: The reaction mixture is heated to reflux (approximately 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stirred vigorously for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
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Purification: The crude product is purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate gradient) to yield pure 4,4'-diethylbiphenyl.
Ullmann Coupling Reaction
The Ullmann coupling is a classical method for the synthesis of symmetric biaryls from aryl halides using copper.
Experimental Workflow:
Caption: Workflow for the Ullmann coupling synthesis of 4,4'-Diethylbiphenyl.
Detailed Protocol:
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Reaction Setup: A mixture of 4-iodoethylbenzene and activated copper powder is prepared. In some procedures, the reaction is carried out without a solvent (neat) or in a high-boiling solvent like dimethylformamide (DMF) or by mixing with sand to facilitate heat transfer.
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Reaction Conditions: The reaction mixture is heated to a high temperature (typically around 200 °C) with vigorous stirring for several hours.
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Work-up: After cooling, the reaction mixture is treated with a suitable solvent to dissolve the product, and the copper residues are removed by filtration. The filtrate is then subjected to an appropriate work-up procedure, which may include washing with aqueous solutions to remove any by-products.
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Purification: The crude product is typically purified by recrystallization from a suitable solvent such as ethanol to afford pure 4,4'-diethylbiphenyl.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of 4,4'-Diethylbiphenyl.
Table 2: Spectroscopic Data of 4,4'-Diethylbiphenyl
| Technique | Key Features and Assignments |
| ¹H NMR | Aromatic protons (AA'BB' system): ~7.45 ppm (d, 4H) and ~7.20 ppm (d, 4H). Ethyl group: ~2.65 ppm (q, 4H, -CH₂) and ~1.25 ppm (t, 6H, -CH₃). |
| ¹³C NMR | Aromatic carbons: ~142 ppm, ~138 ppm, ~128 ppm, ~127 ppm. Ethyl group: ~28 ppm (-CH₂) and ~15 ppm (-CH₃). |
| IR (Infrared) | C-H stretching (aromatic): ~3030 cm⁻¹; C-H stretching (aliphatic): ~2960-2870 cm⁻¹; C=C stretching (aromatic): ~1600, 1500 cm⁻¹; C-H bending (para-disubstituted): ~830 cm⁻¹. |
| MS (Mass Spec.) | Molecular ion peak (M⁺) at m/z = 210. Key fragments at m/z = 195 ([M-CH₃]⁺) and m/z = 181 ([M-C₂H₅]⁺). |
Note: The exact chemical shifts and peak intensities can vary depending on the solvent and the specific instrumentation used.
Conclusion
This technical guide has summarized the key chemical properties, structural information, and synthetic methodologies for 4,4'-Diethylbiphenyl. The provided data and protocols are intended to serve as a valuable resource for scientists and researchers engaged in work involving this compound. The synthetic routes described, particularly the Suzuki coupling, offer efficient means for its preparation, while the spectroscopic data provides the necessary parameters for its characterization.
